

# Characterization of Dibutyl Fumarate: An Application Note on NMR and IR Spectroscopic Techniques

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Compound of Interest		
Compound Name:	Dibutyl fumarate	
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This document provides a detailed guide to the characterization of **dibutyl fumarate** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analytical techniques are fundamental in confirming the identity, purity, and structure of **dibutyl fumarate**, a key intermediate in various industrial applications, including polymer synthesis and as a plasticizer.[1][2][3]

# **Introduction to Analytical Techniques**

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. <sup>1</sup>H NMR provides information about the number and types of hydrogen atoms, while <sup>13</sup>C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups.

# **Experimental Protocols**



## **NMR Spectroscopy**

A detailed protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dibutyl fumarate** is outlined below.

#### Instrumentation:

A standard NMR spectrometer, such as a Varian A-60 or a Bruker DPX-300 (or equivalent),
can be used.[4][5]

#### Sample Preparation:

- Dissolve approximately 10-20 mg of **dibutyl fumarate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is homogeneous.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Temperature: Room temperature (e.g., 24 ± 1 °C).[5]
- Number of Scans: 16-64 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Temperature: Room temperature (e.g., 24 ± 1 °C).[5]



- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

# Infrared (IR) Spectroscopy

The following protocol is for obtaining an FT-IR spectrum of liquid dibutyl fumarate.

#### Instrumentation:

 A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS or Bruker IFS 85, is suitable.[4]

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid dibutyl fumarate directly onto the ATR crystal.
- Acquire the sample spectrum.

Sample Preparation (Transmission - "Between Salts"):[4]

- Place a small drop of dibutyl fumarate onto a salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top to create a thin liquid film.
- Place the salt plates in the spectrometer's sample holder.
- Acquire the spectrum.



Data Acquisition Parameters:

• Spectral Range: 4000-400 cm<sup>-1</sup>.

• Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 16-32 scans.

# **Data Presentation and Interpretation NMR Spectral Data**

The following tables summarize the expected chemical shifts for **dibutyl fumarate**.

Table 1: <sup>1</sup>H NMR Spectral Data for **Dibutyl Fumarate** (in CDCl<sub>3</sub>)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.85	S	2H	HC=CH
~4.18	t	4H	O-CH <sub>2</sub>
~1.67	m	4H	O-CH <sub>2</sub> -CH <sub>2</sub>
~1.42	m	4H	O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub>
~0.94	t	6H	СНз

Table 2: <sup>13</sup>C NMR Spectral Data for **Dibutyl Fumarate** (in CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Assignment
~165.0	C=O
~133.5	HC=CH
~65.0	O-CH <sub>2</sub>
~30.5	O-CH <sub>2</sub> -CH <sub>2</sub>
~19.0	O-(CH2)2-CH2
~13.5	СНз

# **IR Spectral Data**

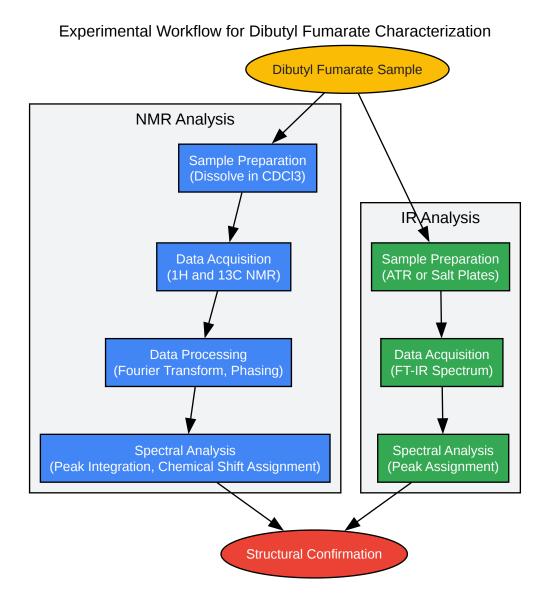
The characteristic IR absorption bands for **dibutyl fumarate** are presented in the table below.

Table 3: FT-IR Spectral Data for **Dibutyl Fumarate** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (aliphatic)
~2875	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1290	Strong	C-O stretch (ester)
~1160	Strong	C-O stretch (ester)
~980	Strong	=C-H bend (trans)

# **Visualizations**





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Caption: Workflow for NMR and IR analysis.

Caption: Correlation of structure and spectra.



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### References

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